Ethyl Ethoxycarbonyloxycarbamate

Description

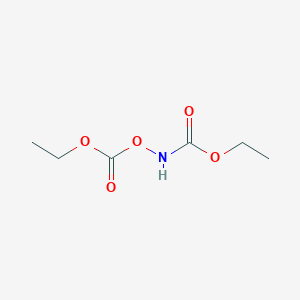

Ethyl ethoxycarbonyloxycarbamate is a carbamate derivative characterized by the presence of an ethoxycarbonyloxy group attached to the carbamate backbone. Carbamates are widely studied for their stability, bioactivity, and versatility as intermediates in chemical reactions . The ethoxycarbonyloxy substituent likely enhances its solubility in organic solvents and influences its reactivity in nucleophilic substitutions or hydrolysis reactions compared to simpler carbamates.

Properties

Molecular Formula |

C6H11NO5 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

(ethoxycarbonylamino) ethyl carbonate |

InChI |

InChI=1S/C6H11NO5/c1-3-10-5(8)7-12-6(9)11-4-2/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

YNRAFGRKFVERMD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NOC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-Hydroxyphenylcarbamate

Structural Differences: Ethyl 3-hydroxyphenylcarbamate replaces the ethoxycarbonyloxy group with a hydroxyphenyl moiety. Reactivity and Applications: The phenolic group may enhance antioxidant properties or enable conjugation in drug delivery systems. However, the absence of the ethoxycarbonyloxy group reduces its electrophilicity, limiting its utility in reactions requiring active carbonyl intermediates.

Ethyl Carbamate (Urethane)

Simpler Structure : Ethyl carbamate lacks substituents beyond the carbamate core, making it less sterically hindered and more volatile. This simplicity facilitates its use as a solvent or intermediate in polyurethane production .

Analytical Data :

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

Structural Complexity: This compound features a pent-2-ynoate chain with diphenyl and ethoxycarbonyloxy groups. The triple bond and bulky substituents likely confer rigidity, making it suitable for cycloaddition reactions or as a monomer in conjugated polymers . Reactivity Contrast: The alkyne moiety enables click chemistry applications, whereas this compound’s reactivity is dominated by carbamate hydrolysis or ester cleavage.

Ethyl 2-Methylsulfonyloxyethylcarbamate

Electronic Effects : The methylsulfonyloxy group is a stronger electron-withdrawing group than ethoxycarbonyloxy, increasing the electrophilicity of adjacent carbamate carbonyls. This enhances susceptibility to nucleophilic attack, useful in prodrug design or controlled-release systems .

Stability : Sulfonyl groups may reduce hydrolytic stability under acidic conditions compared to ethoxycarbonyloxy derivatives.

Research Findings and Data Gaps

- Synthetic Routes: this compound is likely synthesized via carbamoylation of ethanol derivatives, analogous to methods for ethyl carbamate .

- Biological Activity : Carbamates with electron-withdrawing groups (e.g., ethoxycarbonyloxy) often exhibit enhanced bioactivity, such as enzyme inhibition, but specific studies are needed .

- Analytical Challenges : The compound’s polarity and thermal instability may necessitate advanced chromatographic techniques, unlike simpler carbamates detectable via GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.